molecular formula C8H15ClN2O B1429371 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride CAS No. 930782-67-5

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

Cat. No.: B1429371
CAS No.: 930782-67-5
M. Wt: 190.67 g/mol
InChI Key: PPSHBBSIKSZIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by a fused ring system that includes a pyridine and a pyrazine ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups, which can further be utilized in various applications .

Scientific Research Applications

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique ring structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the ability to undergo diverse chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSHBBSIKSZIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 2
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 3
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 4
Reactant of Route 4
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 5
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 6
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.